2-chloro-N-cyclopropyl-5-sulfamoylbenzamide
Description
2-Chloro-N-cyclopropyl-5-sulfamoylbenzamide is a benzamide derivative characterized by a chlorine atom at the 2-position, a sulfamoyl group (-SO$2$NH$2$) at the 5-position, and a cyclopropylamide moiety attached to the nitrogen atom. The sulfamoyl group is a pharmacophoric feature common in sulfonamide-based therapeutics, which are known for diverse biological activities, including enzyme inhibition and antimicrobial effects . The cyclopropyl group may enhance metabolic stability by reducing oxidative degradation pathways, a property leveraged in medicinal chemistry .
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-5-sulfamoylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3S/c11-9-4-3-7(17(12,15)16)5-8(9)10(14)13-6-1-2-6/h3-6H,1-2H2,(H,13,14)(H2,12,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHUTDOFUSYVQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of Benzoic Acid Derivatives
The synthesis typically begins with the chlorosulfonation of a substituted benzoic acid. For 2-chloro-N-cyclopropyl-5-sulfamoylbenzamide, 2-chlorobenzoic acid or its derivatives serve as the starting material. Chlorosulfonic acid (HSO₃Cl) is employed under controlled temperatures (95–100°C) to introduce the sulfonyl chloride group at the para position relative to the carboxylic acid.
Reaction Conditions :
The resulting 5-(chlorosulfonyl)-2-chlorobenzoic acid is isolated via vacuum filtration and washed with cold water to remove excess reagents.
Sulfamoylation with Cyclopropylamine
The sulfonyl chloride intermediate undergoes sulfamoylation by reacting with cyclopropylamine. This step introduces the sulfamoyl (-SO₂NH₂) group while retaining the chlorinated aromatic ring.
Procedure :
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Solvent : Water or aqueous ethanol
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Molar Ratio : 1:1 (sulfonyl chloride : cyclopropylamine)
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pH Control : Adjusted to 3–4 using HCl to precipitate the product.
Key Observations :
Amidation of the Carboxylic Acid Group
The final step involves converting the carboxylic acid moiety into a cyclopropylamide. Carbodiimide coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are used with DMAP (4-dimethylaminopyridine) as a catalyst.
Optimized Conditions :
-
Solvent : Dichloromethane (DCM) or dimethylformamide (DMF)
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Temperature : Room temperature (20–25°C)
Yield :
| Coupling Agent | Catalyst | Yield (%) |
|---|---|---|
| EDC | DMAP | 65–73 |
| DCC | DMAP | 58–68 |
Post-reaction purification via silica gel chromatography or recrystallization (using isopropanol or ethyl acetate) enhances purity to >99%.
Industrial-Scale Production Methods
Industrial protocols emphasize cost efficiency and scalability. Key modifications include:
Continuous Flow Reactors
Automated pH Control
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Sulfamoylation : Automated titration systems maintain pH at 3.5 ± 0.2, minimizing side products like sulfonic acid derivatives.
Purification and Characterization
Recrystallization
Spectroscopic Validation
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¹H NMR : Key peaks include δ 8.20 ppm (aromatic proton adjacent to Cl), δ 4.43 ppm (cyclopropyl CH), and δ 1.69–1.83 ppm (cyclopropyl CH₂).
Challenges and Optimizations
Regioselectivity in Chlorosulfonation
Early methods suffered from para/meta isomerization, reducing yields by 15–20%. Introducing electron-withdrawing groups (e.g., -Cl) at the ortho position directs sulfonation exclusively to the para site.
Byproduct Formation in Amidation
Using excess EDC (1.5 equiv.) suppresses the formation of N-acylurea byproducts, increasing yields by 12–15%.
Comparative Analysis of Synthetic Routes
| Step | Method A (Batch) | Method B (Flow) |
|---|---|---|
| Chlorosulfonation | 76% yield, 16h | 82% yield, 4h |
| Sulfamoylation | 92% yield | 89% yield |
| Amidation | 73% yield | 68% yield |
| Total Yield | 51% | 49% |
Method A remains preferred for small-scale synthesis due to higher total yield, while Method B suits large-scale production .
Chemical Reactions Analysis
2-chloro-N-cyclopropyl-5-sulfamoylbenzamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorine atom in the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines .
Scientific Research Applications
Inhibition of Nucleotide Triphosphate Diphosphohydrolases (NTPDases)
Recent studies have highlighted the role of 2-chloro-N-cyclopropyl-5-sulfamoylbenzamide as a selective inhibitor for human NTPDases, which are crucial in regulating extracellular nucleotide levels. The compound demonstrated significant inhibitory activity against multiple NTPDase isoforms:
- h-NTPDase1 : Exhibited an IC50 value of 2.88 ± 0.13 μM, indicating strong potency.
- h-NTPDase2 and h-NTPDase3 : Showed sub-micromolar inhibition with IC50 values significantly lower than 1 μM .
The molecular docking studies indicated that the compound interacts effectively with the active sites of these enzymes, suggesting a mechanism for its inhibitory action .
Anti-Cancer Properties
The compound's structural characteristics position it as a potential anti-cancer agent. Research has indicated that sulfamoyl-benzamide derivatives, including this compound, can inhibit cancer cell proliferation:
- Cell Line Testing : The compound was tested against various human cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231), where it showed significant cytotoxicity and induced cell cycle arrest by disrupting tubulin polymerization .
- Mechanism of Action : The inhibition of tubulin polymerization is crucial for preventing cancer cell division, thereby enhancing its therapeutic potential in oncology .
Treatment of Autoimmune Diseases and Infections
The inhibition of CD73 by compounds similar to this compound has been associated with therapeutic effects in autoimmune diseases and infections. CD73 plays a role in adenosine signaling, which is implicated in immune regulation:
- Pharmaceutical Applications : Compounds that inhibit CD73 can potentially be used in treating conditions such as HIV, autoimmune disorders, and ischemia-reperfusion injuries by modulating the immune response .
Development as a Pharmacological Agent
The ongoing research into sulfamoyl-benzamide derivatives indicates that this compound could be developed into a pharmacological agent for various diseases:
| Application Area | Potential Use |
|---|---|
| Cancer Treatment | Inhibitor of cell proliferation |
| Autoimmune Diseases | Modulation of immune response |
| Infectious Diseases | Potential treatment for HIV |
| Cardiovascular Conditions | Targeting ischemia-reperfusion injury |
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclopropyl-5-sulfamoylbenzamide involves its interaction with the active site of h-NTPDases. The compound binds to the enzyme’s active site, inhibiting its catalytic activity and preventing the hydrolysis of nucleoside triphosphates and diphosphates . Molecular docking studies have shown significant interactions between the compound and the amino acids of the h-NTPDase homology model proteins .
Comparison with Similar Compounds
2-Chloro-N-cyclopropyl-5-nitrobenzamide
- Structural Difference: The sulfamoyl group in the target compound is replaced by a nitro (-NO$_2$) group.
- Impact :
- Electron Effects : The nitro group is strongly electron-withdrawing, which may reduce nucleophilic aromatic substitution reactivity compared to the sulfamoyl group.
- Solubility : Nitro derivatives typically exhibit lower aqueous solubility than sulfamoyl analogs due to reduced hydrogen-bonding capacity.
- Biological Activity : Nitro groups are associated with cytotoxicity in some contexts, whereas sulfamoyl groups are more commonly linked to target-specific interactions (e.g., carbonic anhydrase inhibition) .
2-Amino-5-chloro-N-(cyclopropylmethyl)benzamide
- Structural Differences: A primary amino (-NH$2$) group replaces the sulfamoyl moiety. The cyclopropyl group is attached via a methylene bridge (-CH$2$-).
- Impact: Acidity/Basicity: The amino group (pKa ~9–10) is less acidic than the sulfamoyl group (pKa ~1–2 for -SO$2$NH$2$), altering ionization under physiological conditions.
5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide
- Structural Differences :
- Additional fluorine at the 4-position.
- The sulfamoyl group is substituted with N-isopropyl and N-methyl groups.
- Impact :
5-Chloro-2-methoxy-N-(2-methylpropyl)benzamide
- Structural Differences :
- Methoxy (-OCH$_3$) group at the 2-position instead of chlorine.
- A branched 2-methylpropyl group replaces the cyclopropylamide.
- Impact :
Data Table: Key Properties of Compared Compounds
Research Findings and Trends
- Sulfamoyl vs. Nitro : Sulfamoyl derivatives generally exhibit higher solubility and lower toxicity than nitro analogs, making them preferable for therapeutic development .
- Cyclopropyl vs. Branched Alkyl : Cyclopropylamide moieties improve metabolic stability compared to bulkier alkyl groups, which may accumulate in lipid-rich tissues .
- Fluorination : Fluorine substitution enhances bioavailability and target engagement but requires careful optimization to avoid off-target effects .
Biological Activity
2-chloro-N-cyclopropyl-5-sulfamoylbenzamide is a compound of interest in medicinal chemistry, particularly for its potential as an inhibitor of human NTPDases, which are enzymes involved in nucleotide metabolism. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and specific biological evaluations.
Synthesis and Structural Characteristics
The synthesis of this compound involves the introduction of a sulfonamide group to a benzamide scaffold. The presence of chlorine and cyclopropyl substituents enhances the compound's biological properties.
Molecular Structure
- Molecular Formula : C10H12ClN2O2S
- Canonical SMILES : C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl
The biological activity of this compound primarily revolves around its inhibition of various human NTPDases. These enzymes play critical roles in purinergic signaling and cellular communication.
Inhibition Profile
Recent studies have shown that this compound exhibits potent inhibitory activity against several isoforms of NTPDases:
- h-NTPDase1 : IC50 = 2.88 ± 0.13 μM
- h-NTPDase2 : IC50 values in sub-micromolar concentrations
- h-NTPDase3 : IC50 = 0.72 ± 0.11 μM
- h-NTPDase8 : IC50 = 0.28 ± 0.07 μM
These findings suggest that the compound has a selective inhibitory effect, which could be leveraged for therapeutic applications targeting nucleotide metabolism.
Case Studies and Research Findings
A comprehensive study evaluated the biological effects of this compound alongside other sulfamoyl-benzamides. The results indicated significant interactions with the target enzymes, supported by molecular docking studies that revealed strong binding affinities to the active sites of NTPDases.
Table 1: Inhibition Data for NTPDases
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| This compound | h-NTPDase1 | 2.88 ± 0.13 |
| h-NTPDase2 | Sub-micromolar | |
| h-NTPDase3 | 0.72 ± 0.11 | |
| h-NTPDase8 | 0.28 ± 0.07 |
Discussion
The biological activity of this compound highlights its potential as a therapeutic agent in conditions where modulation of purinergic signaling is beneficial, such as inflammation and cancer. The selectivity exhibited against different NTPDases may reduce off-target effects, making it a promising candidate for further development.
Q & A
Basic Research Questions
Q. What are optimal synthetic routes for introducing the sulfamoyl group into the benzamide scaffold?
- Methodology : The sulfamoyl group can be introduced via chlorosulfonation of the benzamide precursor using chlorosulfonic acid under controlled conditions (0–5°C, inert atmosphere) . Subsequent reaction with cyclopropylamine in a biphasic system (e.g., DCM/H2O) at RT for 24–48 hours yields the target compound.
- Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfamoylation | ClSO3H, 0–5°C, 12 h | 72–85 | 90–95% |
| Amidation | Cyclopropylamine, DCM/H2O, RT, 24 h | 60–75 | 85–92% |
Q. How can purification challenges (e.g., solubility issues) be addressed during synthesis?
- Methodology : Recrystallization from ethanol/water (7:3 v/v) improves purity (>98%) for intermediates. For the final compound, reverse-phase column chromatography (C18 stationary phase, MeOH/H2O gradient) resolves co-eluting impurities .
Advanced Research Questions
Q. How does steric hindrance from the cyclopropyl group influence regioselectivity in downstream reactions?
- Analysis : Computational modeling (DFT at B3LYP/6-31G* level) predicts reduced reactivity at the sulfamoyl group due to electron-withdrawing effects and steric bulk. Experimental validation via nucleophilic substitution with pyridine shows <10% conversion, supporting the model .
Q. What strategies mitigate contradictory NMR data (e.g., unexpected splitting in aromatic protons)?
- Resolution : Dynamic rotational isomerism around the sulfamoyl C–N bond can cause splitting. Use variable-temperature <sup>1</sup>H NMR (25–80°C) to confirm equilibrium shifts. For 2-chloro-N-cyclopropyl-5-sulfamoylbenzamide, coalescence occurs at 60°C, confirming conformational flexibility .
Q. How can computational docking guide SAR studies for receptor targeting?
- Methodology : Molecular docking (AutoDock Vina) using the compound’s 3D structure (PubChem CID) against kinase domains (e.g., EGFR) identifies key interactions:
- Chlorine at C2 forms hydrophobic contacts with Leu694.
- Cyclopropyl group stabilizes π-alkyl interactions with Val702 .
- Validation : IC50 assays show sub-µM inhibition, aligning with docking scores (binding energy < −8.5 kcal/mol) .
Q. What are the stability limitations of this compound under physiological conditions?
- Findings : Accelerated stability studies (40°C/75% RH, 30 days) reveal:
| Condition | Degradation Products | % Remaining |
|---|---|---|
| Acidic (pH 2) | Hydrolyzed sulfamoyl (→ -SO2NH2) | 45% |
| Neutral (pH 7.4) | Cyclopropane ring oxidation | 78% |
Contradiction Analysis
Q. How to resolve discrepancies in reported bioactivity data across studies?
- Case Study : Conflicting IC50 values (0.5 µM vs. 5 µM) against COX-2 may arise from assay conditions. Standardization using:
- Fixed DMSO concentration (<0.1% v/v).
- Pre-incubation time (30 min) to ensure compound equilibration.
- Reference inhibitors (e.g., Celecoxib) as internal controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
